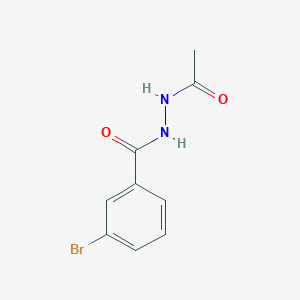

N'-acetyl-3-bromobenzohydrazide

Description

N'-Acetyl-3-bromobenzohydrazide is a benzohydrazide derivative featuring a bromine substituent at the 3-position of the benzene ring and an acetyl group on the hydrazide nitrogen. Benzohydrazides are typically synthesized via condensation reactions between substituted benzaldehydes and hydrazides. For example, describes a method where hydrazide intermediates are condensed with benzaldehydes to form N'-substituted derivatives . The acetyl group in this compound likely enhances stability and modulates electronic properties compared to non-acetylated analogs, influencing reactivity and biological activity.

Properties

IUPAC Name |

N'-acetyl-3-bromobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYPICKTYZCASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen Substituents

- N'-Acetyl-3-chlorobenzohydrazide (): Replacing bromine with chlorine reduces molecular weight (212.63 vs. ~257.05 for bromine analog) and alters lipophilicity. Chlorine’s smaller atomic radius may improve crystallinity compared to bulkier bromine .

- The dihedral angle between the pyrazine and bromobenzene moieties (13.95°) suggests moderate conjugation disruption .

Functional Group Variations

- 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide (): The 4-hydroxybenzylidene group enables intramolecular hydrogen bonding (O–H···N), increasing planarity and stability compared to the acetylated analog. This structural feature may enhance solubility in polar solvents .

Physical and Chemical Properties

Crystallographic Insights

- Hydrogen Bonding : and demonstrate that hydroxy or methoxy substituents promote extensive hydrogen-bond networks (e.g., O–H···N, N–H···O), enhancing crystal packing efficiency. The acetyl group in this compound may reduce such interactions, leading to less ordered crystalline phases .

- Planarity : The dihedral angle between the benzene and hydrazide moieties in N′-[(E)-3-bromobenzylidene]pyrazine-2-carbohydrazide (13.95°) suggests partial conjugation disruption, whereas acetylated analogs may exhibit greater flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.